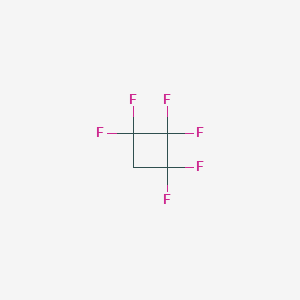

1,1,2,2,3,3-Hexafluorocyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-2(6)1-3(7,8)4(2,9)10/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLFZUBOMRZNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620126 | |

| Record name | 1,1,2,2,3,3-Hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55101-70-7 | |

| Record name | 1,1,2,2,3,3-Hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Topic: High-Fidelity Synthesis of 1,1,2,2,3,3-Hexafluorocyclobutane via Catalytic Hydrogenation of Hexafluorocyclobutene

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the catalytic hydrogenation of hexafluorocyclobutene, yielding the saturated derivative 1,1,2,2,3,3-hexafluorocyclobutane. This fluorinated alkane is a valuable building block and solvent in medicinal chemistry and materials science, prized for its unique physicochemical properties. The protocol detailed herein is based on established vapor-phase catalytic methods, emphasizing safety, efficiency, and high selectivity. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols for handling the hazardous reagents involved, and describe analytical methods for product characterization. This guide is intended to equip researchers with the technical knowledge and practical insights required for the successful and safe execution of this synthesis.

Scientific Principles and Mechanistic Overview

The conversion of hexafluorocyclobutene to 1,1,2,2,3,3-hexafluorocyclobutane is a classic example of a heterogeneous catalytic hydrogenation. This type of addition reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond of the alkene, resulting in a saturated alkane.[1] While thermodynamically favorable, the reaction has a high activation energy and will not proceed without a suitable catalyst.[1]

The mechanism, broadly accepted for metal-catalyzed hydrogenations, involves several key steps:

-

Adsorption: Both the hydrogen gas (H₂) and the hexafluorocyclobutene molecules adsorb onto the surface of a solid metal catalyst, typically a noble metal like palladium or platinum.[1][2]

-

Hydrogen Activation: The catalyst facilitates the cleavage of the strong H-H bond, forming reactive metal-hydride species on the surface.[1]

-

Hydrogen Transfer: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. This process typically occurs with syn-addition stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[1][3]

-

Desorption: Once saturated, the newly formed 1,1,2,2,3,3-hexafluorocyclobutane molecule has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

The hydrogenation of perfluoroalkenes can be challenging compared to their hydrocarbon analogs.[4] However, a patented vapor-phase process using a palladium catalyst has been shown to produce the desired hexafluorocyclobutane with high selectivity and good conversion rates.[5] This method is the primary focus of the following protocol.

Visualizing the Catalytic Cycle

The following diagram provides a simplified representation of the hydrogenation process on the catalyst surface.

Caption: Simplified workflow of heterogeneous catalytic hydrogenation.

Safety Protocols and Hazard Management

CRITICAL: This procedure involves highly hazardous materials. A thorough risk assessment must be performed before commencing any work. All operations must be conducted inside a certified, high-performance fume hood.

-

Hexafluorocyclobutene (C₄F₆):

-

Hazards: Extremely toxic and flammable liquefied gas. It is fatal if inhaled and can cause severe skin and eye irritation.[6][7] The cylinder is under pressure and may explode if heated.[6]

-

Handling: Always use in a well-ventilated fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[6][8] A dedicated gas detection system for toxic gases is highly recommended.[6] Ensure all cylinders are securely chained.[8]

-

-

Hydrogen (H₂):

-

Hazards: Extremely flammable gas that forms explosive mixtures with air over a wide concentration range (4-75%).[9]

-

Handling: Use only with stainless steel tubing and fittings.[9] Ensure all equipment is electrically grounded and bonded to prevent static discharge.[9] Use spark-proof tools. A hydrogen gas detector with an automatic shutdown system is mandatory.[9] The system must be purged with an inert gas (e.g., nitrogen, argon) before introducing hydrogen and after the reaction is complete.[9]

-

-

Palladium on Carbon (Pd/C) Catalyst:

-

Hazards: Dry Pd/C can be pyrophoric, igniting spontaneously upon exposure to air. Spent catalyst (after hydrogenation) is particularly dangerous as it is saturated with hydrogen.

-

Handling: Handle in an inert atmosphere (glovebox or under a stream of argon/nitrogen). Never add catalyst directly to a flammable solvent in the presence of air. After the reaction, the catalyst must be filtered and carefully quenched by wetting it with water before disposal or regeneration.

-

Experimental Application and Protocol

This protocol describes a vapor-phase, continuous-flow hydrogenation process adapted from established methods.[5]

Materials and Equipment

-

Reagents:

-

Hexafluorocyclobutene (C₄F₆), ≥99% purity

-

Hydrogen (H₂), Ultra High Purity (UHP), ≥99.999%

-

Nitrogen (N₂) or Argon (Ar), UHP, ≥99.999%

-

Catalyst: 0.5% to 5% Palladium on a support (e.g., activated carbon, alumina).[5]

-

-

Equipment:

-

Fixed-bed tubular reactor (e.g., quartz or stainless steel)

-

Tube furnace with programmable temperature controller

-

Mass flow controllers (MFCs) for C₄F₆ and H₂

-

High-pressure gas regulators and stainless steel gas lines

-

Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen)

-

Gas-tight syringes and septa for sampling

-

Analytical Instruments: Gas Chromatograph with Mass Spectrometer (GC-MS), NMR Spectrometer (¹H, ¹⁹F, ¹³C)

-

Experimental Workflow

Caption: High-level experimental workflow for vapor-phase hydrogenation.

Step-by-Step Procedure

-

Catalyst Loading and System Assembly:

-

Carefully pack the tubular reactor with the palladium catalyst. A plug of quartz wool at each end will hold the catalyst bed in place. The particle size of the support should be appropriate to avoid a large pressure drop (0.1 - 10 mm is a suitable range).[5]

-

Assemble the reactor within the tube furnace and connect all gas lines, MFCs, and the product cold trap.

-

Causality: A fixed-bed reactor is used for continuous processing, allowing for precise control over reactant contact time with the catalyst.

-

-

System Purging and Leak Checking:

-

Pressurize the system with nitrogen or argon and check for any pressure drops over 30 minutes to ensure there are no leaks.

-

Once leak-tight, thoroughly purge the entire system with the inert gas for at least one hour to eliminate all traces of oxygen.

-

Causality: This step is critical to prevent the formation of an explosive mixture of hydrogen and oxygen and to avoid oxidation (deactivation) of the palladium catalyst.[9]

-

-

Initiating the Reaction:

-

While maintaining a slow flow of inert gas, heat the tube furnace to the target reaction temperature, typically between 50 - 150 °C. A temperature of 100 °C is a good starting point.[5]

-

Once the temperature is stable, stop the inert gas flow and introduce hydrogen gas through its MFC.

-

Begin the flow of hexafluorocyclobutene vapor. A molar ratio of hydrogen to hexafluorocyclobutene of 2:1 to 5:1 is recommended to ensure complete conversion.[5] For example, start with flow rates of 15 sccm for H₂ and 5 sccm for C₄F₆.

-

Causality: An excess of hydrogen drives the reaction equilibrium towards the product and helps minimize side reactions or incomplete hydrogenation. The chosen temperature range balances reaction rate with catalyst stability and selectivity.[5]

-

-

Product Collection and Monitoring:

-

Immerse the cold trap in a dry ice/acetone slurry (-78 °C) or liquid nitrogen (-196 °C) to condense the product, 1,1,2,2,3,3-hexafluorocyclobutane (Boiling Point: ~6 °C), and any unreacted starting material.

-

Periodically, the exhaust gas can be carefully sampled and analyzed by GC-MS to monitor the reaction progress and optimize conditions (temperature, flow rates) in real-time.

-

-

System Shutdown:

-

Stop the flow of hexafluorocyclobutene.

-

Continue the hydrogen flow for a short period (15-20 minutes) to ensure all remaining reactant is flushed through the catalyst bed.

-

Stop the hydrogen flow and immediately begin purging the entire system with inert gas.

-

Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.

-

Once cool, the cold trap containing the product can be safely removed and sealed for analysis.

-

Causality: The post-reaction inert gas purge is essential to remove all flammable hydrogen before the system is opened to the atmosphere.[9]

-

Data Summary and Product Characterization

Key Reaction Parameters

The following table summarizes typical conditions for this synthesis.

| Parameter | Recommended Value | Rationale & Reference |

| Catalyst | Palladium (Pd) | High activity for hydrogenation of C=C bonds.[3][5] |

| Catalyst Support | Activated Carbon, Alumina | High surface area maximizes active sites.[3][5] |

| Pd Loading | 0.5 - 5 wt% | Balances catalytic activity with cost. 0.5-5% is typical.[5] |

| Reaction Temperature | 50 - 150 °C | Provides sufficient thermal energy for the reaction without causing significant side reactions or catalyst sintering.[5] |

| H₂:C₄F₆ Molar Ratio | 2:1 to 5:1 | Stoichiometric excess of H₂ ensures high conversion of the limiting reagent (C₄F₆).[5] |

| Expected Selectivity | >95% | The use of a palladium catalyst under these conditions favors high selectivity towards the fully saturated product.[5] |

Analytical Characterization

The identity and purity of the collected product, 1,1,2,2,3,3-hexafluorocyclobutane, must be confirmed.

-

GC-MS: The primary method to assess purity. The product should show a single major peak with a mass spectrum corresponding to C₄H₂F₆ (molecular weight: 164.04 g/mol ). Key fragments would include the loss of H, F, or HF.

-

NMR Spectroscopy: Provides unambiguous structural confirmation. The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a sealed NMR tube.

-

¹⁹F NMR: This is the most diagnostic technique. Two distinct fluorine environments are expected.

-

-CF₂-CFH-: The four fluorine atoms on the carbons bearing a hydrogen will appear as one multiplet.

-

-CF₂-CF₂-: The two fluorine atoms on the fully fluorinated carbon will appear as a second, distinct multiplet.

-

The chemical shifts for fluorocyclobutanes are highly sensitive to the ring's conformation.[10]

-

-

¹H NMR: One signal is expected for the two equivalent protons.

-

This signal will be a complex multiplet due to strong coupling to the geminal and vicinal fluorine atoms (²JHF and ³JHF).[11]

-

-

¹³C NMR: Two signals are expected.

-

-CFH- carbon: Will appear as a triplet due to one-bond coupling to the attached proton (¹JCH) and will be further split by the two attached fluorine atoms (¹JCF).

-

-CF₂- carbon: Will appear as a triplet due to one-bond coupling to the two attached fluorine atoms (¹JCF).

-

-

Troubleshooting

-

Low Conversion:

-

Cause: Catalyst deactivation, insufficient temperature, or system leaks.

-

Solution: Check for leaks. Increase temperature within the recommended range. If the catalyst is spent, it must be safely replaced.

-

-

Poor Selectivity (Byproducts Observed):

-

Cause: Temperature is too high, leading to defluorination or C-C bond cleavage. Incorrect H₂:C₄F₆ ratio.

-

Solution: Decrease the reaction temperature. Optimize the reactant flow rate ratio to ensure a sufficient excess of hydrogen.

-

-

Pressure Fluctuations:

-

Cause: Inconsistent gas flow, blockages in the line, or temperature instability.

-

Solution: Verify the stability of MFCs and the temperature controller. Check for any blockages in the reactor or transfer lines.

-

References

-

Convenient Synthesis of Fluorinated Alkanes and Cycloalkanes by Hydrogenation of Perfluoroalkylalkenes under Ultrasound Irradiation. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

- Process for producing hexafluorocyclobutene and process for producing hexafluorocyclobutane. (1996). Google Patents.

-

Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. (n.d.). National Institutes of Health. Retrieved February 13, 2024, from [Link]

-

Hexafluorocyclobutene. (n.d.). In Wikipedia. Retrieved February 13, 2024, from [Link]

-

Catalytic Hydrogenation. (2024, August 21). ChemTalk. Retrieved February 13, 2024, from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved February 13, 2024, from [Link]

-

Praxair Material Safety Data Sheet for Hexafluoroethane. (2009, December). Praxair. Retrieved February 13, 2024, from [Link]

-

THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. (n.d.). Defense Technical Information Center. Retrieved February 13, 2024, from [Link]

-

Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

-

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.). AZoM.com. Retrieved February 13, 2024, from [Link]

-

Hydrogen Gas Safety. (n.d.). The University of Texas at Dallas, Institutional Risk & Safety. Retrieved February 13, 2024, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (n.d.). University of Calgary. Retrieved February 13, 2024, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0716065A1 - Process for producing hexafluorocyclobutene and process for producing hexafluorocyclobutane - Google Patents [patents.google.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Hexafluorocyclobutene - Wikipedia [en.wikipedia.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Hydrogen Gas Safety [risk-safety.utdallas.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

Application Note: Synthesis of Novel Fluorinated Intermediates from 1,1,2,2,3,3-Hexafluorocyclobutane

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science.[1][2] The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, up to 50% of recently FDA-approved drugs contain organofluorine motifs.[4] While aromatic fluorination is common, there is a growing demand for sp³-rich, saturated fluorinated building blocks to explore new chemical space.[5]

1,1,2,2,3,3-Hexafluorocyclobutane stands as a readily available yet underutilized precursor for generating a diverse array of fluorinated intermediates. Its strained four-membered ring and high degree of fluorination make it a unique starting point for accessing both cyclic and acyclic building blocks. This application note provides a detailed guide for researchers, outlining two primary synthetic strategies for derivatizing 1,1,2,2,3,3-hexafluorocyclobutane: dehydrofluorination to yield valuable fluoro-olefins and Lewis acid-catalyzed ring-opening to produce functionalized linear chains.

Part 1: Dehydrofluorination for the Synthesis of Hexafluorocyclobutene

The elimination of hydrogen fluoride (HF) from a hydrofluoroalkane is a fundamental transformation for creating fluorinated olefins.[6] In the case of 1,1,2,2,3,3-hexafluorocyclobutane, this process yields 1,1,2,2,3,3-hexafluorocyclobutene, a versatile intermediate for cycloaddition reactions and further functionalization.[7][8] The reaction is typically promoted by a strong base or by heterogeneous catalysis at elevated temperatures. The choice of conditions is critical to maximize yield and minimize side reactions.

Causality Behind Experimental Choices:

-

Catalyst/Base: Heterogeneous catalysts like metal fluorides (e.g., AlF₃) are effective due to their strong Lewis acid sites, which activate the C-F bond, facilitating HF elimination at high temperatures.[6] In solution-phase chemistry, a strong, non-nucleophilic base is required to abstract a proton without competing in substitution reactions.

-

Temperature: Due to the high bond dissociation energy of the C-F bond, significant thermal energy is often required to drive the reaction, especially in gas-phase catalysis.[6]

-

Inert Atmosphere: Preventing the ingress of moisture is crucial, as water can react with the reagents and the potentially corrosive HF byproduct.

Experimental Workflow: Dehydrofluorination

Below is a visual representation of the general workflow for the catalytic dehydrofluorination of 1,1,2,2,3,3-hexafluorocyclobutane.

Caption: Gas-phase catalytic dehydrofluorination workflow.

Protocol 1: Gas-Phase Dehydrofluorination over an AlF₃ Catalyst

This protocol describes a continuous-flow, gas-phase method suitable for larger-scale synthesis.

Materials:

-

1,1,2,2,3,3-Hexafluorocyclobutane

-

High-surface-area Aluminum Fluoride (AlF₃) catalyst

-

Nitrogen (UHP grade)

-

Sodium Hydroxide (for scrubber)

-

Stainless steel tubular reactor (e.g., 15 mm i.d.)

-

Tube furnace with temperature controller

-

Mass flow controllers

-

Cold trap (dry ice/acetone bath)

Procedure:

-

Catalyst Packing: Pack the stainless steel reactor with 2.0 g of AlF₃ catalyst.

-

System Assembly: Assemble the reactor within the tube furnace and connect the gas lines through mass flow controllers. Connect the reactor outlet to a cold trap cooled to -78 °C, followed by a gas scrubber containing aqueous NaOH.

-

Catalyst Activation: Heat the reactor to 400 °C under a steady flow of nitrogen (20 mL/min) for 2 hours to activate the catalyst and remove any adsorbed water.

-

Reaction Initiation: Adjust the furnace temperature to the desired reaction temperature (see Table 1).

-

Reagent Introduction: Using mass flow controllers, introduce a gaseous stream of 1,1,2,2,3,3-hexafluorocyclobutane and nitrogen carrier gas into the reactor. A typical molar ratio is 10:1 N₂/HFC.[6]

-

Product Collection: The product, hexafluorocyclobutene (boiling point: 5-6 °C), will condense in the -78 °C cold trap.[7] Unreacted starting material and the HF byproduct will pass through. The HF will be neutralized by the NaOH scrubber.

-

Purification: The collected crude product can be purified by fractional distillation to yield pure hexafluorocyclobutene.

Data Summary:

| Temperature (°C) | GHSV (h⁻¹) | Conversion (%) | Selectivity to Hexafluorocyclobutene (%) | Reference Principle |

| 380 | 675 | 22.5 | >98 | [6] |

| 400 | 675 | 26.1 | >98 | [6] |

| 430 | 675 | 29.3 | >97 | [6] |

GHSV = Gas Hourly Space Velocity. Data is representative and adapted from similar dehydrofluorination processes.

Part 2: Ring-Opening Reactions for Acyclic Fluorinated Building Blocks

The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions, providing a powerful method for converting a cyclic scaffold into highly functionalized, linear fluorinated molecules.[9] These reactions are often catalyzed by Lewis acids, which coordinate to a fluorine atom, polarizing the C-F bond and activating an adjacent C-C bond for nucleophilic attack.[10] This strategy is particularly valuable for creating intermediates that are difficult to access through other synthetic routes.

Causality Behind Experimental Choices:

-

Lewis Acid: A strong Lewis acid is required to activate the highly stable C-F bond. The choice of Lewis acid can influence the regioselectivity of the ring-opening.

-

Fluorinated Solvents: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent promoters for these reactions. Their high polarity and hydrogen-bond donating ability can stabilize cationic intermediates, facilitating the ring-opening process under milder conditions.[11][12]

-

Nucleophile: The choice of nucleophile dictates the functionality introduced into the final acyclic product. A wide range of carbon and heteroatom nucleophiles can be employed.

Reaction Mechanism: Lewis Acid-Catalyzed Ring-Opening

The diagram below illustrates a plausible mechanism for the ring-opening of a fluorinated cyclobutane.

Caption: Generalized mechanism for Lewis acid-catalyzed ring-opening.

Protocol 2: Ring-Opening with an Arene Nucleophile in HFIP

This protocol details a representative ring-opening reaction using an electron-rich aromatic compound as the nucleophile.

Materials:

-

1,1,2,2,3,3-Hexafluorocyclobutane

-

1,3,5-Trimethoxybenzene (or other activated arene)

-

Trifluoromethanesulfonic acid (TfOH) (Brønsted acid catalyst)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, oven-baked flask under an argon atmosphere, add 1,3,5-trimethoxybenzene (1.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous HFIP (5 mL) and stir until the arene is fully dissolved. Add 1,1,2,2,3,3-hexafluorocyclobutane (1.2 mmol).

-

Catalyst Initiation: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic acid (TfOH, 10 mol%) dropwise. The combination of a strong Brønsted acid and HFIP creates a highly acidic medium capable of promoting the reaction.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Upon completion, carefully quench the reaction by pouring it into a stirred solution of saturated NaHCO₃.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired acyclic product.

Data Summary:

| Cyclopropane Substrate | Nucleophile | Catalyst (mol%) | Conditions | Yield (%) | Reference Principle |

| Donor-Acceptor (D-A) | 1,3,5-Trimethoxybenzene | TfOH (10) | HFIP, rt, 3h | 95 | [12] |

| D-A Cyclopropane | Indole | B(C₆F₅)₃ (5) | MeNO₂, 80°C, 24h | 85 | [12] |

| D-A Cyclopropane | TMS-N₃ | TfOH (10) | HFIP, rt, 3h | 92 | [12] |

Data is representative of ring-opening reactions on similar activated cyclopropane systems.

Part 3: Safety and Handling

Working with fluorinated compounds, particularly reactions that may generate HF, requires strict adherence to safety protocols.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of volatile fluorinated compounds or HF gas.[13]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile for incidental contact, consider heavier neoprene or butyl rubber gloves for extended handling). A face shield is recommended when handling larger quantities.[14]

-

HF Exposure: Dehydrofluorination reactions produce hydrogen fluoride (HF), which is highly corrosive and toxic. Skin contact with HF may not cause immediate pain but can result in severe, deep-tissue burns.[13]

-

First Aid: Always have a tube of 2.5% calcium gluconate gel readily available when performing reactions that could generate HF. In case of skin contact, flush with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply calcium gluconate gel while seeking immediate medical attention.[13]

-

-

Reagent Handling: Many fluorinating agents and Lewis acids are moisture-sensitive and can react violently with water. Always use dry glassware and anhydrous solvents under an inert atmosphere.[14]

-

Waste Disposal: Quench reactive reagents carefully before disposal. Fluorinated waste should be segregated and disposed of according to institutional and local regulations.

Conclusion

1,1,2,2,3,3-Hexafluorocyclobutane serves as a potent and versatile starting material for accessing high-value fluorinated intermediates. The methodologies of dehydrofluorination and ring-opening provide reliable pathways to both cyclic olefins and functionalized acyclic compounds, respectively. These intermediates are primed for further elaboration and are of significant interest to researchers in medicinal chemistry, agrochemistry, and materials science. By understanding the causality behind the reaction conditions and adhering to strict safety protocols, scientists can effectively leverage this building block to drive innovation and discovery.

References

- Hexafluorocyclobutene.Grokipedia.

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. [Link]

-

Fluorinated Building Blocks: A Comprehensive Overview. YouTube. [Link]

-

Hexafluorocyclobutene. Wikipedia. [Link]

-

Fluorine Safety. Purdue University Department of Chemistry. [Link]

- Process for producing hexafluorocyclobutene and process for producing hexafluorocyclobutane.

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Organic Chemistry. [Link]

-

Dehydrofluorination reactions at Lewis acidic ACF in the presence of HSnBu3. ResearchGate. [Link]

-

Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Royal Society of Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Catalytic Dehydrofluorination of Hydrofluoroalkanes to Fluorinated Olifein Over Ni/AlF3 Catalysts. MATEC Web of Conferences. [Link]

-

Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

-

Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. PMC. [Link]

-

Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. [Link]

-

Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

-

Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate. [Link]

Sources

- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 2. youtube.com [youtube.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. matec-conferences.org [matec-conferences.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Buy Hexafluorocyclobutene | 697-11-0 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. scispace.com [scispace.com]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Moisture Removal from 1,1,2,2,3,3-Hexafluorocyclobutane for High-Performance Polymerization

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with fluorinated monomers. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for a critical, often overlooked, step in the successful polymerization of 1,1,2,2,3,3-hexafluorocyclobutane: the rigorous removal of water.

Moisture is a pervasive and potent inhibitor in many polymerization reactions, particularly those involving highly reactive or sensitive monomers like fluorinated compounds. For perfluorocyclobutyl (PFCB) aryl ether polymer synthesis, which often proceeds via thermal [2+2] cyclopolymerization of trifluorovinyl ether monomers, the presence of water can lead to inconsistent reaction kinetics, premature termination, and polymers with suboptimal molecular weights and performance characteristics.[1][2] This guide offers field-proven methodologies to ensure your monomer is sufficiently dry for reproducible, high-quality polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,1,2,2,3,3-hexafluorocyclobutane monomer contaminated with water?

A1: Fluorinated hydrocarbons, despite their general hydrophobicity, can acquire moisture.[3] Contamination typically occurs through several pathways:

-

Atmospheric Exposure: Opening the monomer container can introduce atmospheric humidity. Many fluorinated compounds exhibit some level of hygroscopicity, meaning they can absorb moisture directly from the air.[4][5]

-

Storage Conditions: Improperly sealed containers or storage in humid environments can lead to gradual moisture ingress.

-

Synthesis & Workup: Residual water may be present from the monomer's manufacturing or purification process if not rigorously removed.

Q2: What are the signs of moisture contamination in my polymerization reaction?

A2: The effects of water can range from subtle to catastrophic for your polymerization:

-

Inconsistent Initiation/Reaction Times: Water can interfere with initiators or catalysts, leading to variable or delayed reaction onset.

-

Low Polymer Yield or Molecular Weight: Water can act as a chain-terminating agent, preventing the formation of long polymer chains and reducing the overall yield.

-

Formation of Byproducts: Moisture can react with the monomer or intermediates, especially at the high temperatures often used for PFCB polymerization, leading to the formation of undesirable side products.[6]

-

Poor Material Properties: The resulting polymer may exhibit inferior thermal stability, mechanical strength, or optical clarity due to the lower molecular weight and presence of impurities.[7]

Q3: What is the acceptable moisture level for successful polymerization?

A3: For high-performance polymer synthesis, the target is to reduce water content to the lowest reasonably achievable level. While the exact threshold is application-dependent, a general guideline is to aim for <10-20 ppm (parts per million) of water. Achieving this level requires more than casual drying methods.

Q4: How can I accurately measure the moisture content in my monomer?

A4: The gold standard for quantifying trace amounts of water in organic liquids is Karl Fischer Titration (KFT) .[8] This electrochemical method is highly specific to water and can provide precise measurements down to the ppm level.[9]

-

Coulometric KFT: Ideal for very low moisture levels (typically <1000 ppm). It generates the iodine titrant in-situ via electrolysis.[9]

-

Volumetric KFT: Suitable for higher water content and allows for the direct addition of solid or pasty samples.[9]

Q5: Can I use common desiccants like silica gel, CaCl₂, or Na₂SO₄?

A5: While common in general laboratory use, these drying agents are not recommended for achieving the ultra-dry conditions needed for sensitive polymerization. Their drying capacity is limited, and they often do not reduce moisture to the low ppm levels required.[10] Furthermore, their surfaces can be reactive or shed particulates, introducing new contaminants into your monomer.

In-Depth Troubleshooting & Drying Protocols

This section details robust methods for removing moisture from 1,1,2,2,3,3-hexafluorocyclobutane. All procedures should be performed using rigorously dried glassware (oven- or flame-dried and cooled under an inert atmosphere) and under a dry, inert atmosphere (Nitrogen or Argon).[6]

Guide 1: Drying with Activated Molecular Sieves

Causality & Principle: Molecular sieves are crystalline aluminosilicates with a uniform pore structure. Type 3A sieves have a pore opening of approximately 3 angstroms, which is large enough to admit and trap small molecules like water but excludes most larger organic molecules, including your monomer. This size-exclusion mechanism provides highly efficient and selective water removal.

Experimental Protocol:

-

Sieve Activation: Place Type 3A molecular sieve beads (8-12 mesh) in a flask. Heat to 250-300°C under a high vacuum (<1 mmHg) for at least 4 hours to remove adsorbed water.

-

Cooling: Allow the sieves to cool to room temperature under a continuous flow of dry nitrogen or argon.

-

Monomer Treatment: In a dry flask under an inert atmosphere, add the activated molecular sieves to the 1,1,2,2,3,3-hexafluorocyclobutane monomer. Use approximately 10-20% w/v (e.g., 10-20 g of sieves for every 100 mL of monomer).

-

Incubation: Gently swirl the mixture and allow it to stand for at least 24 hours at room temperature. For optimal drying, 48 hours is recommended.

-

Separation: Carefully decant or cannula transfer the dried monomer away from the sieves into a clean, dry storage vessel under an inert atmosphere. Do not allow the sieves to be exposed to air.

| Pros | Cons |

| Simple and effective for removing trace water. | Sieves can fracture, releasing fine dust. |

| Relatively safe procedure. | Finite water capacity; may not be effective for very wet monomer. |

| Good for pre-drying before a more rigorous method. | Requires careful activation and handling to be effective. |

Guide 2: Distillation from High-Potency Drying Agents

Causality & Principle: This is the most rigorous method for achieving ultra-dry conditions. It combines fractional distillation with a powerful, reactive drying agent that chemically consumes water. Phosphorus pentoxide (P₂O₅) is exceptionally effective, reacting with water to form non-volatile phosphoric acid.[10]

Experimental Protocol:

-

Pre-Drying (Recommended): Treat the monomer with activated 3A molecular sieves as described in Guide 1 to remove the bulk of the water. This reduces the load on the P₂O₅ and minimizes potential side reactions.

-

Apparatus Setup: Assemble a distillation apparatus that has been meticulously oven- or flame-dried. Use a Vigreux column for efficient fractionation. Ensure all joints are well-sealed and the entire system is under a positive pressure of dry nitrogen or argon.

-

Charging the Flask: To the distillation flask, add the pre-dried 1,1,2,2,3,3-hexafluorocyclobutane. Carefully add phosphorus pentoxide (P₂O₅) in small portions, approximately 5-10 g per 100 mL of monomer. Caution: P₂O₅ reacts exothermically with water. Add slowly and ensure the monomer is not heavily contaminated.

-

Stirring & Reflux: Stir the mixture for several hours (4-6 hours) at room temperature to allow the P₂O₅ to react with residual water. A film of polymetaphosphoric acid may form on the P₂O₅, which can hinder further drying; vigorous stirring helps mitigate this.[10]

-

Distillation: Slowly heat the flask to distill the monomer. Collect the fraction boiling at the expected temperature for 1,1,2,2,3,3-hexafluorocyclobutane. The first and last fractions should be discarded.

-

Storage: Collect the purified, dry monomer in a receiver flask containing activated molecular sieves and seal it under an inert atmosphere.

| Pros | Cons |

| Achieves the lowest possible moisture levels (<10 ppm). | P₂O₅ is highly corrosive and reactive; requires expert handling. |

| Simultaneously purifies the monomer from non-volatile impurities. | The procedure is complex and requires specialized glassware. |

| Considered the gold standard for preparing polymerization-grade monomer. | Potential for thermal decomposition of the monomer if overheated. |

Workflow & Decision Making

The choice of drying method depends on the initial moisture level and the stringency of your polymerization requirements. The following diagram illustrates a logical workflow for addressing moisture issues.

Caption: Troubleshooting workflow for moisture removal.

The following diagram outlines the key steps for the distillation protocol, emphasizing the need for an inert atmosphere.

Caption: Experimental workflow for distillation-based drying.

References

-

Sigma-Aldrich. Dry and safe - Drying agents from EMD Millipore. 10

-

Benchchem. Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. 6

-

CymitQuimica. cas 13221-71-1: 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)cyclobutane. 3

-

RusselSmith. Moisture-Induced Performance Changes in High-Performance Polymers: Challenges and Mitigation. 11

-

Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. 8

-

Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.

-

Metrohm. Water Determination by Karl Fischer Titration - Monograph. 9

-

MDPI. Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications.

-

The Royal Society of Chemistry. One-pot Single-step Copolymerization of Aromatic Trifluorovinyl Ethers toward Perfluorocyclobutyl (PFCB) Segmented Copolymers.

-

ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.

-

MDPI. Hygroscopic Properties of Water-Soluble Counterpart of Ultrafine Particles from Agriculture Crop-Residue Burning in Patiala, Northwestern India.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CAS 13221-71-1: 1,1,2,3,3,4-HEXAFLUORO-2,4-BIS(TRIFLUOROME… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. russelsmithgroup.com [russelsmithgroup.com]

- 8. mt.com [mt.com]

- 9. metrohm.com [metrohm.com]

- 10. 相关内容暂不可用 [sigmaaldrich.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

mitigating byproduct formation in hexafluorocyclobutane hydrogenation

Welcome to the technical support center for the hydrogenation of hexafluorocyclobutane. This guide is designed for researchers, scientists, and professionals in drug development who are working with fluorinated compounds. Our goal is to provide you with in-depth, field-proven insights to help you mitigate byproduct formation and optimize your reaction outcomes. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Understanding Byproduct Formation

Q1: What is the primary goal of hexafluorocyclobutane hydrogenation, and what are the most common byproducts?

The primary objective is typically the selective hydrogenation of a double bond within a hexafluorocyclobutene ring to yield the saturated 1,1,2,2,3,3,4,4-octafluorocyclobutane, without disturbing the carbon-fluorine bonds.

However, the most prevalent and challenging side reaction is hydrodefluorination (HDF) . This is a reduction reaction where a carbon-fluorine (C-F) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This process leads to a cascade of unwanted, partially fluorinated byproducts.

Common Byproducts Include:

-

Pentafluorocyclobutane

-

Tetrafluorocyclobutane isomers

-

Trifluorocyclobutane isomers

-

Ring-opened alkanes (at higher severities)

The formation of these byproducts reduces the yield of the desired product and introduces significant purification challenges. The C-F bond is one of the strongest single bonds in organic chemistry, but under catalytic hydrogenation conditions, it can be activated.[1]

Caption: Troubleshooting workflow for low selectivity.

Q3: My catalyst seems to deactivate quickly. What are the likely causes and solutions?

Catalyst deactivation can be caused by several factors, including poisoning, coking (carbon deposition), or sintering of the metal particles at high temperatures.

Causality:

-

Poisoning: Trace impurities in the reactants or solvent (e.g., sulfur, halides from sources other than the substrate) can irreversibly bind to the catalyst's active sites.

-

Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits that block active sites. [2]* Product Inhibition: In some cases, reaction products or intermediates can adsorb strongly onto the catalyst surface, preventing new reactant molecules from binding. Slow desorption of defluorination products has been noted as a cause of lowered catalyst activity. [3][4] Solutions:

| Issue | Recommended Action | Rationale |

| Poisoning | Purify all reactants and solvents. Use high-purity hydrogen gas. | To eliminate trace impurities that can act as catalyst poisons. |

| Coking | Operate at the lowest effective temperature. Ensure good mixing to avoid localized "hot spots" on the catalyst bed. | Minimizes thermal decomposition of organic species on the catalyst surface. [2] |

| Product Inhibition | Optimize flow rate in continuous systems or consider a different solvent that may alter adsorption/desorption kinetics. | Strong binding of products can limit catalyst turnover. Modifying conditions can help desorb products more quickly. [4] |

| Sintering | Avoid excessive reaction temperatures. Choose a catalyst support that stabilizes the metal nanoparticles. | High temperatures cause metal particles to agglomerate, reducing the active surface area. |

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the solubility of the gaseous (H₂) and liquid/gaseous (substrate) reactants, and it can influence the catalyst-substrate interaction. [5]

-

Polar vs. Non-polar: The choice depends on the substrate's polarity. Good solubility is essential for efficient mass transfer to the catalyst surface.

-

Protic vs. Aprotic: Protic solvents (like alcohols or water) can act as hydrogen donors in some catalytic systems and may participate in the reaction. [6]For fluorinated compounds, aprotic solvents like alkanes, ethers, or ethyl acetate are often preferred to avoid side reactions.

-

Solvent as a Modifier: Some solvents can weakly coordinate to the catalyst surface, modifying its electronic properties and potentially improving selectivity.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Screening Hydrogenation Conditions

This protocol provides a baseline for systematically optimizing your reaction to minimize byproduct formation.

1. Catalyst Preparation and Reactor Setup:

- Accurately weigh the catalyst (e.g., 5 wt% Pt/C) and place it in a high-pressure reactor.

- Add the solvent and the hexafluorocyclobutane substrate.

- Seal the reactor and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) 3-5 times to remove all oxygen.

2. Reaction Execution:

- Begin stirring to ensure the catalyst is well suspended.

- Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 5 bar).

- Set the temperature to the desired starting point (e.g., 25°C).

- Monitor the reaction progress by observing the pressure drop of hydrogen over time.

- Maintain a constant pressure by re-pressurizing with H₂ as needed.

3. Work-up and Analysis:

- Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature.

- Carefully vent the excess hydrogen pressure.

- Purge the reactor with inert gas.

- Filter the reaction mixture to remove the heterogeneous catalyst.

- Analyze a sample of the crude product mixture using Gas Chromatography (GC) to determine the product distribution.

4. Analytical Method:

- Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS). [7] * Column: A low-polarity column suitable for separating volatile fluorinated compounds.

- Method: Develop a temperature gradient program that effectively separates the starting material, desired product, and all potential hydrodefluorination byproducts.

- Quantification: Use response factors determined from authentic standards if available, or use area percent as an initial estimate of selectivity.

Table 1: Example Data from Catalyst Screening

The following table illustrates hypothetical results from a screening experiment designed to improve selectivity.

| Entry | Catalyst | Temp (°C) | Pressure (bar) | Time (h) | Desired Product (%) | HDF Byproducts (%) |

| 1 | 5% Pd/C | 80 | 10 | 4 | 75 | 25 |

| 2 | 5% Pd/C | 40 | 10 | 8 | 88 | 12 |

| 3 | 5% Pt/C | 40 | 10 | 8 | 96 | 4 |

| 4 | 5% Rh/Al₂O₃ | 40 | 10 | 6 | 91 | 9 |

Analysis: Comparing Entry 1 and 2 shows that reducing the temperature significantly decreased byproduct formation for the Pd/C catalyst, as expected. [8]Switching the catalyst from Pd/C to Pt/C (Entry 3) at the lower temperature provided the best selectivity, effectively mitigating hydrodefluorination.

Section 4: References

-

Analytical Methods Overview. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from

-

Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. (2021). Environmental Science & Technology. Retrieved from

-

Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts. (n.d.). ResearchGate. Retrieved from

-

Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. (n.d.). eScholarship.org. Retrieved from

-

Metal Catalysts for Selective Hydrogenation of Small Unsaturated Hydrocarbons: What Controls Catalytic Performance? (2026). PubMed. Retrieved from

-

Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2025). ResearchGate. Retrieved from

-

Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (2021). PMC. Retrieved from

-

Hydrogenation Catalysts. (n.d.). BASF. Retrieved from

-

Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. (2021). PubMed. Retrieved from

-

Facile preparation of Co/C catalysts encapsulated in carbon and selective hydrogenation in nitroaromatic hydrocarbons. (n.d.). New Journal of Chemistry. Retrieved from

-

Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2012). ACS Figshare. Retrieved from

-

Selective Hydrogenation Catalyst Insights. (n.d.). Scribd. Retrieved from

-

Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. (2025). MDPI. Retrieved from

-

Mechanistic Insights into Selective Hydrogenation of C=C Bonds Catalyzed by CCC Cobalt Pincer Complexes: A DFT Study. (2021). MDPI. Retrieved from

-

Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (2025). ResearchGate. Retrieved from

-

Catalytic Hydrogenation. (2024). ChemTalk. Retrieved from

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from

-

Optimization of Operating Conditions for CO Hydrogenation to Hydrocarbon via Response Surface Method. (2020). Chemical Methodologies. Retrieved from

-

Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. (n.d.). AdiChemistry. Retrieved from

-

Analytical Chemistry. (n.d.). DergiPark. Retrieved from

-

Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. (2024). Nature. Retrieved from

-

Hydrogenation by Wilkinson's Catalyst. (2023). Chemistry LibreTexts. Retrieved from

-

Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. (n.d.). EFSA. Retrieved from

-

Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. (n.d.). PMC. Retrieved from

-

Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. (2023). MDPI. Retrieved from

-

A simplified gas chromatographic method for quantifying the sevoflurane metabolite hexafluoroisopropanol. (1994). PubMed. Retrieved from

-

Effect of the conditions for the aqueous-phase hydrogenation of furfural over Pd/C catalysts on the reaction routes. (2025). ResearchGate. Retrieved from

-

Aqueous-phase catalytic hydrogenation of furfural to cyclopentanol over Cu-Mg-Al hydrotalcites derived catalysts: Model reaction for upgrading of bio-oil. (2025). ResearchGate. Retrieved from

-

Continuous Liquid Phase Hydrogenation of 1,4-Butynediol to High Purity 1,4-Butanediol Over Particulate Catalyst In Fixed Bed Reactor. (2016). ResearchGate. Retrieved from

-

Effect of Pre-Treatment Conditions on the Activity and Selectivity of Cobalt-Based Catalysts for CO Hydrogenation. (2021). MDPI. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes | MDPI [mdpi.com]

- 6. acs.figshare.com [acs.figshare.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. chemmethod.com [chemmethod.com]

Technical Support Center: Storage & Stability of 1,1,2,2,3,3-Hexafluorocyclobutane

Executive Summary & Chemical Context[1][2][3][4][5][6]

Welcome to the Technical Support Center. This guide addresses the specific storage and stability challenges of 1,1,2,2,3,3-hexafluorocyclobutane (CAS: 54572-23-5). Unlike its perfluorinated cousin (octafluorocyclobutane,

Critical Physical State Warning:

Depending on your laboratory's ambient temperature, 1,1,2,2,3,3-hexafluorocyclobutane typically behaves as a low-vapor-pressure liquefied gas or a volatile liquid (Boiling Point is often near ambient,

Core Stability & Degradation Mechanisms

The Moisture-Corrosion Feedback Loop

The primary threat to the storage stability of fluorinated cyclobutanes is not spontaneous decomposition, but hydrolysis-driven corrosion . In the presence of trace moisture, the C-F bonds—normally stable—can undergo catalytic hydrolysis on metal surfaces, releasing Hydrogen Fluoride (HF).

Figure 1: The autocatalytic corrosion cycle. Once HF is generated, it etches the cylinder/regulator wall, exposing fresh metal which catalyzes further breakdown if moisture remains present.

Material Compatibility & Storage Parameters

Store cylinders in a cool, dry, well-ventilated area out of direct sunlight. The following materials are validated for contact with 1,1,2,2,3,3-hexafluorocyclobutane.

Table 1: Material Compatibility Matrix

| Component Category | Recommended Material | Conditional / Caution | FORBIDDEN |

| Cylinder Body | Carbon Steel (DOT-3AA), Stainless Steel (316L) | Aluminum (only if anhydrous) | Zinc / Galvanized Steel |

| Valves/Regulators | Stainless Steel (316L/304), Hastelloy | Brass (acceptable only if gas is <1ppm | Aluminum Alloys |

| Elastomers (Seals) | PTFE (Teflon), PCTFE (Kel-F) | FKM (Viton) - May swell due to polarity of | Buna-N, Neoprene, Natural Rubber |

| Tubing | 316L Stainless Steel (Electropolished) | PFA / PTFE lined | Copper, Tygon |

Expert Insight: The

group increases the dipole moment compared to perfluorocarbons. This makes the solvent power of this molecule higher, leading to aggressive swelling of standard O-rings. Always use PCTFE or PTFE seals.

Troubleshooting Guide (Q&A)

Scenario A: "My cylinder pressure is fluctuating wildly."

Q: Why does the cylinder pressure drop significantly overnight even though we haven't used gas? A: This is likely a Temperature-Pressure (VLE) artifact , not a leak. Because the boiling point is near ambient temperature, the vapor pressure curve is extremely steep. A drop in lab temperature from 22°C to 18°C can cause the headspace pressure to collapse, potentially liquefying the gas in the lines.

Troubleshooting Protocol:

-

Check Temperature: Measure the surface temperature of the cylinder.

-

Heater Application: If the cylinder is cool to the touch, apply a thermostatic cylinder heating blanket set to 30°C-35°C. This stabilizes the vapor pressure and prevents liquefaction.

-

Verification: If pressure does not recover with heat, proceed to .

Scenario B: "I see white powder on my regulator."

Q: Upon disconnecting the regulator, I noticed a white/grey powder on the valve face. Is the gas bad?

A: The gas has likely been compromised by moisture, leading to Metal Fluoride formation .

The powder is likely Iron Fluoride (

Immediate Action:

-

Stop Use: Do not use this cylinder for sensitive applications (e.g., semiconductor etching or pharmaceutical synthesis); the particulate will contaminate your process.

-

Purge Regulator: The regulator is likely contaminated. It must be chemically cleaned or replaced.

-

Root Cause: Review your cylinder change-over procedure. Air (moisture) was likely introduced during the last swap.

Scenario C: "No flow, but the cylinder has weight."

Q: The scale shows 5kg of product remaining, but I have zero flow. A: You are likely experiencing Liquid Line Blockage or Vapor Pressure Collapse . If you are withdrawing vapor from a liquefied gas cylinder:

-

Evaporative Cooling: Rapid withdrawal cools the liquid, dropping the temperature below the boiling point. The pressure drops to vacuum.

-

Condensation: If the delivery lines are colder than the cylinder, the gas re-liquefies in the tube, blocking the Mass Flow Controller (MFC).

Solution:

-

Heat Trace: Heat all delivery lines to at least 5°C above the cylinder temperature.

-

Reduce Flow Rate: Lower the withdrawal rate to allow thermal equilibrium.

Standard Operating Procedures (SOPs)

SOP-01: Leak Detection for Fluorocarbons

Standard soapy water tests are insufficient for high-purity applications as they introduce moisture.

-

Pressurize: Ensure the system is at positive pressure (use Nitrogen if the cylinder is empty).

-

Electronic Sniffer: Use a Halogen Leak Detector (heated diode or infrared sensor) calibrated for HFCs (e.g., R-134a settings often work as a proxy).

-

Helium Spray (Best Practice): If connected to a vacuum chamber with an RGA (Residual Gas Analyzer), spray Helium around fittings and watch for the He peak (Mass 4).

-

Liquid Tracer (Alternative): Use a dedicated surfactant fluid like Snoop®, but immediately wipe clean with Isopropanol to prevent residue.

SOP-02: Cylinder Change-Over (The "Cross-Purge" Method)

This protocol prevents moisture ingress, the #1 cause of instability.

Figure 2: The Cross-Purge Cycle. Never open a fluorocarbon cylinder directly to a line containing air.

-

Connect: Attach the cylinder to the manifold (CGA 660 or DISS 716 connection typically).

-

Isolate: Keep the cylinder valve closed .

-

Vacuum: Open the manifold to the vacuum pump. Evacuate the "pigtail" connection to <50 mTorr.

-

Purge: Close vacuum, open Inert Gas (N2/Ar) to pressurize the pigtail (80 psi).

-

Cycle: Repeat Vacuum/Purge steps 5 times . This reduces atmospheric moisture to ppb levels.

-

Open: Finally, open the cylinder valve.

References & Authority

-

National Institute of Standards and Technology (NIST) .[1] Cyclobutane, 1,1,2,2,3,3-hexafluoro- Properties. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

-

Linde Gas . Handling of Liquefied Compressed Gases. Safety Advice 1. Available at: [Link]

-

Air Products . Safetygram 30: Handling Liquefied Compressed Gas. Available at: [Link]

-

Outokumpu . Corrosion Resistance of Stainless Steel in Acidic Environments. Technical Guide. Available at: [Link]

-

PubChem . 1,1,2,2,3,3-hexafluorocyclobutane Compound Summary. National Library of Medicine. Available at: [Link]

Disclaimer: This guide is for technical reference only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling hazardous materials.

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of 1,1,2,2,3,3-Hexafluorocyclobutane

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 1,1,2,2,3,3-hexafluorocyclobutane , designed for researchers requiring precise structural verification and impurity profiling.

Executive Summary

1,1,2,2,3,3-Hexafluorocyclobutane (often referred to as c-HFC-356 or simply Hexafluorocyclobutane ) presents a unique NMR signature due to its high symmetry and rigid cyclic conformation. Unlike linear hydrofluorocarbons (HFCs), its proton resonance is defined by a distinct coupling environment created by four equivalent vicinal fluorine atoms. This guide compares its spectral performance against common fluorinated analogs, establishing it as a benchmark for identifying cyclic impurities in fluoropolymer synthesis.

Part 1: Spectral Characteristics & Performance

1. The 1H NMR Signature

The 1H NMR spectrum of 1,1,2,2,3,3-hexafluorocyclobutane is characterized by a single proton environment (the

| Parameter | Value / Description | Mechanistic Insight |

| Chemical Shift ( | 2.80 – 3.10 ppm (Typical range in CDCl | The protons are deshielded relative to cyclobutane ( |

| Multiplicity | Quintet (Pentet) | The two protons couple to four vicinal fluorine atoms ( |

| Coupling Constant ( | 10 – 14 Hz | Vicinal H-F coupling in fluorinated cycloalkanes is typically strong. The rigid angle fixes the coupling constant, unlike in freely rotating linear chains. |

| Integration | 2H | Represents the single methylene group in the ring. |

2. Performance vs. Alternatives (Comparative Analysis)

In drug development and materials science, distinguishing this cyclic structure from linear isomers or less-fluorinated analogs is critical. The table below compares the "performance" (spectral resolvability) of 1,1,2,2,3,3-hexafluorocyclobutane against key alternatives.

| Compound | Structure | 1H Chemical Shift ( | Splitting Pattern | differentiation Factor |

| 1,1,2,2,3,3-Hexafluorocyclobutane | Cyclic (Target) | ~2.9 ppm | Quintet ( | High: Unique quintet due to 4 vicinal Fs. Distinct from linear chains.[1][2][3][4][5] |

| 1,1,2,2-Tetrafluorocyclobutane | Cyclic (Analog) | ~2.4 ppm | Triplet of Triplets | Medium: Lower shift; splitting is more complex due to H-H coupling with adjacent CH |

| 1,1,1,4,4,4-Hexafluorobutane | Linear (Isomer) | ~2.1 ppm | Broad Multiplet | High: Linear chain allows rotation; chemical shift is significantly upfield (less deshielding). |

| Cyclobutane | Cyclic (Parent) | 1.96 ppm | Pentet (unresolved) | High: Lack of F coupling makes it a singlet/broad peak; significantly upfield. |

Analyst Insight: The "performance" of the hexafluorocyclobutane signal lies in its diagnostic quintet . While linear isomers often show complex higher-order multiplets due to rotamers, the cyclic rigidity of the target molecule simplifies the spectrum into a clear, easily integrated 1:4:6:4:1 pattern, making it an excellent internal standard for fluorine content analysis.

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that can shift the fluorine-induced peaks, follow this self-validating protocol.

Standardized Workflow

-

Solvent Selection: Use Chloroform-d (CDCl

) for standard analysis. Use Acetone-d -

Sample Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent. High concentrations (>20 mg) can cause line broadening due to radiation damping or viscosity changes.

-

Tube Quality: Use high-precision 5mm NMR tubes (Type 1 or Class A) to prevent shimming errors that could obscure the fine splitting of the quintet.

Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: zg30 (Standard 30° pulse)

-

Spectral Width: 10 ppm (-1 to 9 ppm) to capture all proton signals without aliasing.

-

Relaxation Delay (D1): Set to 3.0 – 5.0 seconds . Fluorinated protons often have longer

relaxation times; a short D1 will reduce integration accuracy. -

Scans (NS): 16 – 64 scans (sufficient for >95% purity samples).

Part 3: Structural Elucidation Logic

The following diagram illustrates the decision pathway for confirming the identity of 1,1,2,2,3,3-hexafluorocyclobutane from a crude reaction mixture.

Figure 1: Logical workflow for the spectral confirmation of 1,1,2,2,3,3-hexafluorocyclobutane, distinguishing it from linear and less-substituted analogs.

References

-

Doc Brown's Chemistry. (n.d.). Interpretation of the H-1 NMR spectrum of cyclobutane. Retrieved from

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from

-

University of Illinois. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from

-

ResearchGate. (2020). Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene. Retrieved from

Sources

IR absorption spectrum of 1,1,2,2,3,3-hexafluorocyclobutane

Comparative Guide: IR Absorption Spectrum of 1,1,2,2,3,3-Hexafluorocyclobutane

Executive Summary

1,1,2,2,3,3-Hexafluorocyclobutane (HFCB,

However, distinguishing HFCB from its fully fluorinated analog, Octafluorocyclobutane (

This guide provides a comparative infrared (IR) spectroscopic analysis. Unlike

Molecular Architecture & Vibrational Theory

To interpret the spectrum, one must understand the symmetry breaking induced by the methylene (

-

Octafluorocyclobutane (

): Exists in a puckered conformation with -

1,1,2,2,3,3-Hexafluorocyclobutane (HFCB): The substitution of two fluorine atoms with hydrogen at the C4 position reduces the symmetry to

(if planar) or-

Consequence: This reduction in symmetry makes previously "silent" modes IR-active.

-

Key Indicator: The appearance of C-H stretching and bending modes, which are completely absent in the perfluorinated analog.

-

Diagram 1: Spectral Identification Logic Flow

This decision tree illustrates the logical process for distinguishing HFCB from its common perfluorinated contaminants.

Caption: Logical workflow for differentiating HFCB from perfluorinated and linear analogs based on IR spectral features.

Comparative Spectral Analysis

The following table contrasts the critical IR bands of HFCB against its primary alternatives.

Table 1: Diagnostic IR Bands ( )

| Spectral Region | Mode Description | HFCB ( | Octafluorocyclobutane ( | Hexafluoro-1,3-butadiene ( |

| High Frequency (2900–3100) | C-H Stretch ( | 2950–3000 (m) Diagnostic Feature | Absent (Silent region) | Absent (Perfluorinated) |

| Double Bond (1600–1800) | C=C Stretch ( | Absent (Saturated Ring) | Absent (Saturated Ring) | 1650–1700 (s) Key Differentiator for Isomers |

| Fingerprint (1100–1350) | C-F Stretch ( | Complex Multi-plet Due to | 1292 (vs), 1240 (vs) Distinct, sharp parallel bands [1].[1] | 1100–1300 (vs) Broad, conjugated C-F modes. |

| Low Frequency (800–1000) | Ring/Skeletal | 900–950 (m) Ring breathing coupled with C-C. | 960–980 Ring breathing modes. | N/A (Linear skeletal modes differ). |

(vs) = Very Strong, (s) = Strong, (m) = Medium

Detailed Analysis of Regions:

-

The C-H Stretching Region (2950–3000

):-

This is the "Go/No-Go" region. HFCB will show a characteristic doublet or multiplet corresponding to the symmetric and asymmetric stretching of the lone methylene (

) group. -

Note: The inductive effect of the adjacent perfluoro-segments often shifts these C-H bands to slightly higher wavenumbers compared to non-fluorinated cyclobutane (~2900

).

-

-

The Fingerprint Region (1100–1350

):-

: Dominated by two massive features at 1292

-

HFCB: While it shares the strong C-F absorptions, the symmetry breaking splits these degenerate bands. Expect a "messier" spectrum in this region with more resolvable peaks compared to the clean profile of the octafluoro- analog.

-

: Dominated by two massive features at 1292

-

The C=C Region (Isomer Check):

-

If your sample is HFCB, this region must be flat . Any peak around 1600-1750

indicates contamination with linear isomers like hexafluoro-1,3-butadiene or decomposition products [2].

-

Experimental Protocol: Gas-Phase FTIR

To obtain reproducible data for HFCB, specifically for quantitative analysis or purity checks, the following protocol is recommended.

Diagram 2: Experimental Setup

Standardized Gas-Phase FTIR workflow for volatile fluorocarbons.

Caption: Schematic of the FTIR optical path. Note the use of ZnSe windows which are resistant to fluorinated compounds.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a gas cell with a path length of 10 cm (standard) or 5-10 meters (multipass) depending on detection requirements.

-

Window Material: Zinc Selenide (ZnSe) or Potassium Bromide (KBr). Caution: Ensure the sample is dry; moisture can fog KBr.

-

Purge: Evacuate the cell to

Torr to remove atmospheric

-

-

Background Collection:

-

Collect a background spectrum of the evacuated cell or dry

purge. -

Resolution: 4

is sufficient for qualitative ID; 0.5

-

-

Sample Introduction:

-

Introduce HFCB vapor.

-

Pressure: Start with 5-10 Torr (partial pressure) backfilled with

to 760 Torr to minimize pressure broadening effects while maintaining signal intensity [3]. -

Why? Pure fluorocarbons have extremely high extinction coefficients in the C-F region. High pressures will cause "flat-lining" (total absorption) of the detector, rendering the fingerprint region useless.

-

-

Data Processing:

-

Apply Boxcar or Triangular apodization.

-

Perform Baseline Correction to account for scattering.

-

Convert Transmittance (%T) to Absorbance (A) for quantitative concentration calculations (Beer-Lambert Law).

-

Applications in Drug Development

In medicinal chemistry, the IR spectrum serves as a rapid Quality Control (QC) tool for fluorinated scaffolds.

-

Bioisosterism: The cyclobutane ring in HFCB is often used to replace unstable alkene linkers or to restrict conformation in peptide mimetics.

-

QC Checkpoint: During the fluorination of cyclobutane derivatives (e.g., using DAST or Deoxo-Fluor), the reaction can often over-fluorinate or produce linear byproducts.

-

Success Criteria: Appearance of C-F bands (1200

) + Retention of C-H bands (2950 -

Failure Criteria: Disappearance of C-H bands (indicates perfluorination to

) or appearance of C=C bands (ring opening).

-

References

-

Blake, T. A., et al. (2007). "High-resolution infrared spectroscopy in the 1,200-1,300 cm(-1) region and accurate theoretical estimates for the structure and ring-puckering barrier of perfluorocyclobutane."[2] Journal of Physical Chemistry A. Source:

-

NIST Mass Spectrometry Data Center.[1][3] "Cyclobutane, octafluoro- (IR Spectrum)." NIST Chemistry WebBook, SRD 69. Source:

-

Specac Ltd. "Interpreting Infrared Spectra: A Practical Guide." Source:

-

Mykhailiuk, P. K. (2023). "3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry. Source:

Sources

- 1. Cyclobutane, octafluoro- [webbook.nist.gov]

- 2. High-resolution infrared spectroscopy in the 1,200-1,300 cm(-1) region and accurate theoretical estimates for the structure and ring-puckering barrier of perfluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane [webbook.nist.gov]

A Comparative Analysis of the Global Warming Potentials of 1,1,2,2,3,3-hexafluorocyclobutane and Perfluorocyclobutane (PFC-318)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated compounds, understanding the environmental impact of each substance is paramount for sustainable scientific and industrial practices. This guide provides an in-depth comparison of the Global Warming Potential (GWP) of two four-membered ring compounds: 1,1,2,2,3,3-hexafluorocyclobutane and the fully fluorinated perfluorocyclobutane (PFC-318). While robust data exists for PFC-318, a notable data gap persists for 1,1,2,2,3,3-hexafluorocyclobutane, necessitating a partially qualitative and methodological comparison.

At a Glance: Key Physicochemical and Environmental Properties

The following table summarizes the available data for the two compounds. A significant disparity in the availability of environmental impact data is immediately apparent.

| Property | 1,1,2,2,3,3-hexafluorocyclobutane | Perfluorocyclobutane (PFC-318) |

| Chemical Formula | C₄H₂F₆ | C₄F₈ |

| Molar Mass | 164.05 g/mol | 200.03 g/mol |

| CAS Number | 54572-23-5 | 115-25-3 |

| 100-year GWP | Not available | ~9,540 - 10,300[1] |

| Atmospheric Lifetime | Not available | ~3,200 years[1] |

The Science of Global Warming Potential: A Primer

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1 by definition.[2][3] The GWP of a compound is determined by three primary factors:

-

Infrared Absorption Spectrum: The ability of a molecule to absorb thermal infrared radiation, particularly within the "atmospheric window" (wavelengths where the atmosphere is otherwise transparent), is a key determinant of its greenhouse effect. The strength and position of these absorption bands are critical.

-

Atmospheric Lifetime: The persistence of a gas in the atmosphere dictates the duration over which it can exert its warming effect. Longer lifetimes lead to higher GWPs.

-

Time Horizon: GWPs are typically calculated over 20, 100, or 500-year periods. The 100-year GWP is the most commonly used metric for policy and regulatory purposes.[4]

Structural and Mechanistic Comparison

Perfluorocyclobutane (PFC-318): A Potent and Persistent Greenhouse Gas

Perfluorocyclobutane is a fully fluorinated compound, meaning all hydrogen atoms have been replaced by fluorine atoms. This complete fluorination has profound implications for its GWP:

-

High Radiative Efficiency: The numerous carbon-fluorine (C-F) bonds in PFC-318 exhibit strong absorption features in the infrared region of the electromagnetic spectrum, contributing to a high radiative efficiency.

-

Exceptional Atmospheric Stability: The strength of the C-F bond makes perfluorocarbons exceptionally resistant to degradation by common atmospheric oxidants, such as the hydroxyl radical (•OH). This inertness results in a very long atmospheric lifetime, measured in thousands of years.[1]

The combination of high radiative efficiency and an extremely long atmospheric lifetime results in the very high GWP of PFC-318.

1,1,2,2,3,3-hexafluorocyclobutane: A Hydrofluorocarbon with Anticipated Lower GWP

In contrast, 1,1,2,2,3,3-hexafluorocyclobutane is a hydrofluorocarbon (HFC), retaining two hydrogen atoms on one of its carbon atoms. This structural difference is expected to lead to a significantly lower GWP compared to PFC-318 for the following reasons:

-

Shorter Atmospheric Lifetime: The presence of carbon-hydrogen (C-H) bonds provides a reactive site for atmospheric hydroxyl radicals (•OH). The abstraction of a hydrogen atom by •OH is the primary initial step in the atmospheric degradation of HFCs. This degradation pathway is unavailable to PFCs. Consequently, the atmospheric lifetime of 1,1,2,2,3,3-hexafluorocyclobutane is anticipated to be orders of magnitude shorter than that of PFC-318. For instance, a study on a similar cyclic HFC, 1-trifluoromethyl-1,2,2-trifluorocyclobutane, determined its atmospheric lifetime to be approximately 330 days, with a corresponding 100-year GWP of 44.[5]

-